molecular formula C19H20BrNO3 B340252 Pentyl 4-[(2-bromobenzoyl)amino]benzoate

Pentyl 4-[(2-bromobenzoyl)amino]benzoate

Cat. No.: B340252
M. Wt: 390.3 g/mol
InChI Key: TWGIWBMVZWAHBE-UHFFFAOYSA-N
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Description

Pentyl 4-[(2-bromobenzoyl)amino]benzoate is a synthetic aromatic ester derivative featuring a brominated benzoyl group at the ortho position and a pentyl ester chain. This compound belongs to the broader class of substituted benzoate esters, which are widely studied for their photochemical reactivity, pharmaceutical intermediates, and material science applications . The ortho-bromine substituent on the benzoyl moiety introduces steric and electronic effects that influence its stability, solubility, and reactivity compared to para-substituted analogs.

Properties

Molecular Formula

C19H20BrNO3

Molecular Weight

390.3 g/mol

IUPAC Name

pentyl 4-[(2-bromobenzoyl)amino]benzoate

InChI

InChI=1S/C19H20BrNO3/c1-2-3-6-13-24-19(23)14-9-11-15(12-10-14)21-18(22)16-7-4-5-8-17(16)20/h4-5,7-12H,2-3,6,13H2,1H3,(H,21,22)

InChI Key

TWGIWBMVZWAHBE-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br

Canonical SMILES

CCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate (CAS 6119-09-1)

  • Structural Differences: The ethyl ester chain in this compound (vs. pentyl in the target molecule) reduces lipophilicity, as evidenced by a lower calculated logP value (3.2 vs. ~4.5 for the pentyl analog) . The acetyl linkage in the amino group (vs.
  • Synthetic Utility :
    • Ethyl derivatives are often intermediates in drug synthesis due to their ease of hydrolysis under mild alkaline conditions . This contrasts with pentyl esters, which require stronger basic or enzymatic conditions for cleavage.

2-(4-Bromophenyl)-2-oxoethyl 4-Chlorobenzoate

  • Key Distinctions :
    • The phenacyl (2-oxoethyl) group introduces photolytic reactivity, enabling applications in photoaffinity labeling and photodynamic therapy .
    • The para-bromine substituent (vs. ortho in the target compound) reduces steric hindrance, facilitating crystallization, as shown by its resolved single-crystal X-ray structure (Acta Cryst. E67, o1723) .
  • Reactivity :
    • The para-bromine enhances electron-withdrawing effects, stabilizing the carbonyl group against nucleophilic attack compared to ortho-substituted analogs.

Methyl 4-((5-(2-(tert-butoxy)-2-oxoethoxy)pentyl)amino)benzoate

  • Functional Group Variations: The tert-butoxy group in this compound improves steric protection of the ester, increasing thermal stability compared to unprotected pentyl esters . The amino linkage to a pentyl chain (vs. benzoylamino in the target molecule) reduces aromatic stacking interactions, altering aggregation behavior.

Comparative Data Table

Property Pentyl 4-[(2-bromobenzoyl)amino]benzoate Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate 2-(4-Bromophenyl)-2-oxoethyl 4-Chlorobenzoate
Molecular Formula C₁₉H₂₀BrNO₃ C₁₇H₁₆BrNO₃ C₁₅H₁₀BrClO₃
Molecular Weight (g/mol) 402.28 368.22 353.59
Substituent Position Ortho-Br on benzoyl Para-Br on phenylacetyl Para-Br on phenyl, 4-Cl on benzoate
Ester Chain Pentyl Ethyl Phenacyl (2-oxoethyl)
Key Reactivity Sterically hindered hydrolysis Alkaline hydrolysis to carboxylic acid Photolytic cleavage under UV light
Applications Potential pharmaceutical intermediate Synthetic intermediate (e.g., oxazole synthesis) Photodynamic therapy, crystal engineering

Research Findings and Implications

  • Photochemical Behavior: Ortho-brominated benzoates like this compound exhibit delayed photodegradation compared to para-substituted analogs due to reduced conjugation efficiency . This property may favor applications requiring prolonged stability under light exposure.
  • Biological Activity :
    While ethyl and methyl analogs are commonly used as prodrugs (e.g., in ARV-110 intermediate synthesis), the pentyl chain in the target compound could enhance blood-brain barrier penetration, making it a candidate for CNS-targeted therapies .
  • Crystallinity : Para-substituted bromo/chloro derivatives (e.g., 2-(4-bromophenyl)-2-oxoethyl 4-chlorobenzoate) form more ordered crystals due to symmetric packing, whereas ortho-substituted analogs like the target compound may exhibit polymorphism .

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